molecular formula C10H20N2O B1603291 N-butylpiperidine-4-carboxamide CAS No. 73415-55-1

N-butylpiperidine-4-carboxamide

Cat. No.: B1603291
CAS No.: 73415-55-1
M. Wt: 184.28 g/mol
InChI Key: GKCROKLQKJMQMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butylpiperidine-4-carboxamide is an organic compound with the molecular formula C10H20N2O. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-butylpiperidine-4-carboxamide can be synthesized through several methods. One common approach involves the reaction of piperidine with butyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors. The process is optimized for high yield and purity, with careful control of temperature, pressure, and reaction time. The use of automated systems ensures consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: N-butylpiperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

Scientific Research Applications

N-butylpiperidine-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-butylpiperidine-4-carboxamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The compound’s structure allows it to bind to active sites on enzymes, preventing substrate access and subsequent reactions. This inhibition can lead to various biological effects, depending on the target enzyme .

Comparison with Similar Compounds

  • N-tert-Butylpiperidine-4-carboxamide
  • N-methylpiperidine-4-carboxamide
  • N-ethylpiperidine-4-carboxamide

Comparison: N-butylpiperidine-4-carboxamide is unique due to its specific butyl group, which imparts distinct physicochemical properties. Compared to its analogs, it may exhibit different solubility, reactivity, and biological activity. For instance, the butyl group can influence the compound’s lipophilicity, affecting its interaction with biological membranes and enzymes .

Properties

IUPAC Name

N-butylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-2-3-6-12-10(13)9-4-7-11-8-5-9/h9,11H,2-8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKCROKLQKJMQMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30585496
Record name N-Butylpiperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73415-55-1
Record name N-Butyl-4-piperidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73415-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Butylpiperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Isonicotinoyl chloride (100.0 g) was added over 1 hour to a solution of n-butylamine (51.6 g) in toluene (600 ml) at 0°. The mixture was allowed to stand overnight, heated on a steam bath for 1/2 hour, then water was added. The aqueous layer was separated, basified to about pH 12 (NaOH), and extracted with ethyl acetate (2 times). The combined organic extracts were dried (MgSO4), evaporated and the resulting residue (36.0 g) dissolved in acetic acid (400 ml) and hydrogenated at 50 p.s.i./30° in the presence of platinum oxide. The catalyst was removed by filtration, the solution evaporated to dryness, the residue basified to about pH 12 (Na2CO3), and extracted with chloroform. The chloroform extracts were dried (Na2SO4) and evaporated to give 4-(N-n-butylcarbamoyl)piperidine, (18.7 g), m.p. 75°-79°. The oxalate salt was prepared in isopropanol from the free base and oxalic acid and was recrystallised from isopropanol/ethyl acetate, m.p. 143°-144° .
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
51.6 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-butylpiperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-butylpiperidine-4-carboxamide
Reactant of Route 3
N-butylpiperidine-4-carboxamide
Reactant of Route 4
Reactant of Route 4
N-butylpiperidine-4-carboxamide
Reactant of Route 5
Reactant of Route 5
N-butylpiperidine-4-carboxamide
Reactant of Route 6
Reactant of Route 6
N-butylpiperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.